molecular formula C11H10N2O3 B1617894 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid CAS No. 333395-43-0

4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B1617894
CAS No.: 333395-43-0
M. Wt: 218.21 g/mol
InChI Key: JWZBLYCUKDQOJD-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is systematically identified by its IUPAC name, which reflects the arrangement of functional groups on the naphthalene backbone. The parent structure is naphthalene, a bicyclic aromatic compound. Substituents include a hydroxyl (-OH) group at position 3, a carboxylic acid (-COOH) group at position 2, and a hydrazinyl (-NH-NH₂) group at position 4. The numbering follows IUPAC conventions, prioritizing substituents with higher priority according to functional group precedence rules. This compound is also referred to as 4-hydrazino-3-hydroxy-2-naphthoic acid in alternative nomenclature systems.

Structural Feature Position Functional Group
Naphthalene core - Aromatic bicyclic system
Hydroxyl group 3 -OH
Carboxylic acid group 2 -COOH
Hydrazinyl group 4 -NH-NH₂

The molecular formula is C₁₁H₁₀N₂O₃ , with a molecular weight of 218.21 g/mol.

Molecular Architecture: Bond Connectivity and Functional Group Analysis

The naphthalene scaffold provides a planar aromatic system, with conjugated π-bonds stabilizing the structure. The substituents are distributed as follows:

  • Position 2 : Carboxylic acid group, contributing acidity (pKa ≈ 2.79 for similar naphthoic acids).
  • Position 3 : Hydroxyl group, enabling hydrogen bonding and influencing solubility.
  • Position 4 : Hydrazinyl group, introducing nucleophilic reactivity and potential for forming Schiff bases or hydrazones.

The spatial arrangement of these groups creates steric and electronic interactions. The carboxylic acid and hydroxyl groups may participate in intramolecular hydrogen bonding, affecting the compound’s conformation. The hydrazinyl group’s lone electron pairs on nitrogen enable coordination with metal ions or participation in redox reactions.

Comparative Analysis with Isomeric Naphthalene Derivatives

The structural isomers of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid differ in substituent positions, which critically impact physicochemical properties:

Compound Substituent Positions Key Differences
4-Hydrazinyl-3-hydroxy-2-naphthoic acid 2 (COOH), 3 (OH), 4 (NH-NH₂) Reference compound; optimized balance of acidity, hydrogen bonding, and reactivity.
3-Hydroxy-2-naphthoic acid 2 (COOH), 3 (OH) Lacks hydrazinyl group; simpler electronic profile; lower molecular weight (188.18 g/mol).
4-Formyl-3-hydroxy-2-naphthoic acid 2 (COOH), 3 (OH), 4 (CHO) Formyl group at position 4; stronger electron-withdrawing effect; distinct reactivity in oxidation/reduction.
4-Hydroxy-2-naphthoic acid 2 (COOH), 4 (OH) Hydroxyl group at position 4; altered hydrogen-bonding capabilities; pKa ≈ 2.79.

The position of the hydroxyl group (3 vs. 4) significantly affects acidity, as seen in 3-hydroxy-2-naphthoic acid (pKa 2.79) vs. 4-hydroxy-2-naphthoic acid (pKa ≈ 2.79, similar due to resonance stabilization).

Spectroscopic Fingerprinting (¹H/¹³C NMR, FTIR, MS)

¹H NMR Analysis

In deuterated dimethyl sulfoxide (DMSO-d₆), the compound exhibits characteristic peaks:

  • Aromatic protons : Signals between 7.5–8.5 ppm, corresponding to protons on the naphthalene ring adjacent to electron-withdrawing groups (e.g., -COOH, -OH).
  • Hydroxyl proton : Broad peak around 10–12 ppm, indicating strong hydrogen bonding or exchange effects.
  • Hydrazinyl protons : Peaks at 2–3 ppm (NH₂) and 4–5 ppm (NH), though splitting patterns depend on solvent and exchange rates.
FTIR Spectroscopy

Key absorption bands include:

  • O-H stretch : Broad peak at 3200–3600 cm⁻¹ (carboxylic acid and hydroxyl groups).
  • N-H stretch : Peaks at 3300–3500 cm⁻¹ (hydrazinyl group).
  • C=O stretch : Strong absorption near 1700 cm⁻¹ (carboxylic acid).
Mass Spectrometry (MS)

The molecular ion peak at m/z 218.21 (M⁺) confirms the molecular formula. Fragmentation patterns include loss of CO₂ (m/z 174.21) and NH₂ groups (m/z 190.21), consistent with carboxylic acid and hydrazine functionalities.

Crystallographic Data and Solid-State Packing Arrangements

While no direct crystallographic data exists for this compound, structural analogs (e.g., 3-hydroxy-2-naphthoic acid) provide insights:

  • Hydrogen bonding : Carboxylic acid and hydroxyl groups form intermolecular hydrogen bonds, creating layered or sheet-like structures.
  • Packing efficiency : The planar naphthalene core enables π-π stacking interactions, contributing to crystalline stability.
  • Steric effects : The hydrazinyl group’s bulk may disrupt close packing, favoring less dense arrangements compared to smaller substituents.

Properties

IUPAC Name

4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-13-9-7-4-2-1-3-6(7)5-8(10(9)14)11(15)16/h1-5,13-14H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZBLYCUKDQOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2NN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355585
Record name 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333395-43-0
Record name 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by case studies and research findings.

Chemical Structure and Properties

4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid has the molecular formula C11_{11}H10_{10}N2_2O3_3 and a molecular weight of 218.21 g/mol. The compound features a naphthalene ring with three functional groups: a hydrazinyl group at the fourth position, a hydroxyl group at the third position, and a carboxylic acid group at the second position. This unique arrangement contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid. For instance, novel compounds synthesized from this structure demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 µM for certain derivatives.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Pathogen
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy...0.16MRSA
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy...0.68MRSA
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy...10M. tuberculosis

The mechanism by which 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid exerts its antimicrobial effects appears to involve interaction with bacterial enzymes and metabolic pathways, although specific targets remain under investigation. The hydrazinyl group may play a crucial role in binding to these biological targets, enhancing the compound's reactivity.

Cytotoxicity Studies

In addition to antimicrobial properties, the compound's derivatives have shown promise in cytotoxicity assays against various cancer cell lines. For example, structural analogs demonstrated significant antiproliferative effects on Jurkat T cells and HT29 colorectal cancer cells .

Table 2: Cytotoxicity of Derivatives

Compound NameIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study synthesized various derivatives from 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid and tested their efficacy against MRSA strains. Results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity.
  • Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of naphthalene derivatives on cancer cell lines, revealing that certain modifications increased apoptosis in cancer cells compared to standard treatments like doxorubicin .

Synthesis Methods

The synthesis of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid can be achieved through various methods, including:

  • Condensation Reactions : Using hydrazine hydrate with appropriate naphthalene derivatives.
  • Microwave-Assisted Synthesis : This method has been employed to enhance yield and reduce reaction times for related compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Groups Key Applications/Properties
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid Not provided C₁₁H₁₀N₂O₄ 4-NHNH₂, 3-OH, 2-COOH Hydrazinyl, hydroxyl, carboxylic acid Intermediate for hydrazone synthesis
3-Hydroxynaphthalene-2-carboxylic acid Not provided C₁₁H₈O₃ 3-OH, 2-COOH Hydroxyl, carboxylic acid Precursor for carboxamide derivatives
3-Hydroxy-4-[(2-methoxycarbonylphenyl)azo]-2-naphthoic acid 41425-46-1 C₁₉H₁₄N₂O₅ 3-OH, 4-azo (-N=N-), 2-COOH Azo, hydroxyl, carboxylic acid Dye synthesis, chromophore applications
3,5-Dihydroxy-2-naphthalenecarboxylic acid 89-35-0 C₁₁H₈O₄ 3-OH, 5-OH, 2-COOH Dihydroxyl, carboxylic acid Chelating agent, increased acidity
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ 3,4-di-OH, acrylic acid Dihydroxyl, carboxylic acid Antioxidant, dietary supplements

Pharmacological and Industrial Relevance

  • 4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid: Potential applications include antiviral or anticancer agent development, leveraging hydrazine’s ability to inhibit enzyme activity .
  • Caffeic Acid : Widely used in cosmetics and food additives due to antioxidant properties, contrasting with the target compound’s niche synthetic utility .
  • 3-Hydroxy-4-azo-2-naphthoic acid : Industrial use in textile dyes, where the azo group’s conjugation stabilizes color under UV light .

Research Findings and Data Gaps

  • Synthesis : The target compound can be synthesized via microwave-assisted reactions similar to 3-hydroxynaphthalene-2-carboxylic acid derivatives, with hydrazine hydrate as a key reagent .
  • Safety Data: Limited toxicological data exist for hydrazine-containing naphthalene derivatives. Analogous compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5) highlight the need for thorough hazard assessments .
  • Physical Properties : The hydrazinyl group may lower melting points compared to dihydroxy analogs (e.g., 3,5-dihydroxy-2-naphthalenecarboxylic acid, m.p. >250°C) due to reduced crystallinity .

Preparation Methods

Carboxylation of 2-Naphthol

A key intermediate, 2-hydroxynaphthalene-3-carboxylic acid, can be synthesized by carboxylation of potassium 2-naphtholate with carbon dioxide under elevated temperature and pressure conditions. The process involves:

  • Reacting potassium β-naphtholate with carbon dioxide at approximately 260°C and a pressure of about 30 kg/cm² (29.43 bar gauge).
  • Using a reaction medium that maintains a liquid phase and controls viscosity to enhance reaction rate.
  • Typical reaction times range from 2 to 10 hours, with yields of 2-hydroxynaphthalene-3-carboxylic acid reaching at least 80%, and combined yields with the 6-carboxylic acid isomer exceeding 85%.

Work-up and Purification

  • After reaction completion, water is added to separate the reaction mixture into an aqueous layer and a reaction medium layer.
  • Extraction of unreacted 2-naphthol from the aqueous layer is performed using hydrophobic solvents such as toluene, xylene, or chlorobenzene at temperatures below 110°C.
  • A tarry resinous layer containing impurities is separated by sedimentation at 80-100°C, washed with water, and recycled.
  • The aqueous layer is acidified (pH adjusted to ~2.0) to precipitate the carboxylic acid, which is then crystallized and purified by fractionation with dilute methanol to isolate pure 2-hydroxynaphthalene-3-carboxylic acid.
Parameter Condition/Value
Reaction temperature ~260°C
CO₂ pressure ~29.43 bar (30 kg/cm² gauge)
Reaction time 2–10 hours
Extraction solvents Toluene, xylene, chlorobenzene
Work-up temperature 80–100°C
Yield (3-hydroxy-2-naphthoic acid) ≥80%

This process is industrially advantageous due to continuous operation capability and recycling of solvents and starting materials.

Introduction of the Hydrazinyl Group

Hydrazination Reaction

The conversion of the hydroxynaphthalene carboxylic acid to the corresponding hydrazinyl derivative involves the reaction of a 2-naphthol compound with hydrazine or hydrazine derivatives in the presence of an acid catalyst. This method avoids hazardous reagents such as explosive or carcinogenic compounds traditionally used.

  • The reaction uses hydrazine compounds (R₂-NH-NH₂) with 2-naphthol derivatives substituted at specific positions.
  • Acid catalysts facilitate the nucleophilic substitution at the 4-position of the naphthalene ring.
  • Reaction conditions are optimized to ensure selective hydrazination without degradation of the hydroxyl and carboxyl groups.

Reaction Specifics

  • The substitution pattern on the naphthalene ring (R₁ groups) can vary, including halogens, alkyl, aryl, carboxyl, cyano, nitro, amino, and azo groups.
  • Hydrazine derivatives can be simple hydrazine or substituted hydrazines, depending on desired product specificity.
  • The reaction proceeds under mild conditions relative to older methods, enhancing safety and cost-effectiveness.
Parameter Details
Reactants 2-naphthol derivative + hydrazine
Catalyst Acid catalyst (type not specified)
Reaction type Nucleophilic substitution
Safety Avoids explosive/carcinogenic reagents
Substituent tolerance Halogen, alkyl, aryl, carboxyl, etc.

This hydrazination method is considered a significant improvement over conventional approaches, providing a safer and more economical route to 2-hydrazinonaphthalene compounds, including 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid.

Summary Table of Preparation Methods

Step Method Description Key Conditions/Notes Yield/Outcome
1. Carboxylation Potassium 2-naphtholate + CO₂ 260°C, 30 kg/cm², 2–10 h ≥80% yield of 3-hydroxy-2-naphthoic acid
2. Work-up & Extraction Water addition, solvent extraction (toluene, etc.) 80–100°C, pH adjustment for crystallization High purity acid obtained
3. Hydrazination 2-naphthol derivative + hydrazine + acid catalyst Mild conditions, avoids hazardous reagents Selective 4-hydrazinyl substitution

Research Findings and Industrial Relevance

  • The carboxylation process is optimized for industrial scale by maintaining a liquid reaction medium to control viscosity and facilitate continuous operation.
  • Recycling of solvents and unreacted starting materials reduces waste and improves cost efficiency.
  • The hydrazination method represents a safer alternative to older protocols involving hazardous chemicals, broadening the applicability of the compound in pharmaceutical and dye synthesis.
  • The combined approach ensures high yield and purity of 4-hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid, making it suitable for further synthetic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid
Reactant of Route 2
4-Hydrazinyl-3-hydroxynaphthalene-2-carboxylic acid

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